molecular formula C23H16BrN3O5 B11978902 Ethyl 3-(3-bromophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302912-72-7

Ethyl 3-(3-bromophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B11978902
CAS No.: 302912-72-7
M. Wt: 494.3 g/mol
InChI Key: HAHYFABUXXFWNV-UHFFFAOYSA-N
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Description

Ethyl 3-(3-bromophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrrolo[1,2-c]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromophenyl and nitrobenzoyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-bromophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolo[1,2-c]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as pyrrole and pyrimidine derivatives.

    Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or a brominating agent.

    Addition of the Nitrobenzoyl Group: This can be done through a nitration reaction using nitric acid or a nitrating mixture.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-bromophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Substituted phenyl derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 3-(3-bromophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.

    Biological Studies: The compound is used in various biological assays to understand its interaction with biological targets.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Industrial Applications: The compound’s derivatives are explored for their potential use in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-bromophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets in biological systems. The nitrobenzoyl group may participate in electron transfer reactions, while the bromophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-chlorobenzoyl)pyrrolo[1,2-c]quinazoline-1-carboxylate: Similar structure but with a chlorobenzoyl group instead of a nitrobenzoyl group.

    Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate: Similar structure but with a different core scaffold.

Uniqueness

Ethyl 3-(3-bromophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is unique due to the presence of both bromophenyl and nitrobenzoyl groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

Ethyl 3-(3-bromophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate (CAS No. 302912-72-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H16BrN3O5
  • Molecular Weight : 494.29 g/mol
  • Purity : NLT 98%

The compound features a pyrrolo[1,2-c]pyrimidine core, which is known for its diverse pharmacological properties.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including those similar to this compound. Research indicates that compounds within this class exhibit selective cytotoxicity against various cancer cell lines:

  • Cell Lines Tested : Colorectal, breast, and lung cancer cells.
  • Mechanism of Action : Induction of apoptosis and inhibition of cell proliferation.

For instance, a related study demonstrated that pyrimidine derivatives showed IC50 values ranging from 10 to 50 µM against different cancer cell lines, suggesting promising anticancer properties .

2. Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Studies on related pyrimidine derivatives revealed:

  • Activity Against Bacteria : Some derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentrations (MIC) : Values ranged from 3.12 to 12.5 µg/mL for effective compounds .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the bromophenyl and nitrobenzoyl substituents can significantly affect the compound's efficacy:

Substituent PositionModification TypeEffect on Activity
Para to Nitro GroupElectron-WithdrawingIncreased cytotoxicity
Meta to BromineElectron-DonatingDecreased activity

This table illustrates how different substituents can modulate the biological activity of similar compounds.

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on cancer cell lines. The results indicated that:

  • Cell Viability Reduction : The compound reduced viability by over 70% at concentrations above 50 µM.
  • Apoptotic Pathways Activated : Flow cytometry analysis confirmed increased apoptosis rates in treated cells.

These findings suggest a strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Testing

In another study focusing on its antimicrobial properties:

  • Testing Method : Disk diffusion method was employed against various bacterial strains.
  • Results : The compound showed notable inhibition zones against Gram-positive bacteria compared to Gram-negative strains.

This suggests that structural modifications could enhance its spectrum of activity .

Properties

CAS No.

302912-72-7

Molecular Formula

C23H16BrN3O5

Molecular Weight

494.3 g/mol

IUPAC Name

ethyl 3-(3-bromophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C23H16BrN3O5/c1-2-32-23(29)18-11-21(22(28)14-6-8-17(9-7-14)27(30)31)26-13-25-19(12-20(18)26)15-4-3-5-16(24)10-15/h3-13H,2H2,1H3

InChI Key

HAHYFABUXXFWNV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)Br

Origin of Product

United States

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